Potassium Current (IKr) Inhibition: 5-Hydroxypropafenone is 3.1-Fold Less Potent than Propafenone in Rabbit Ventricular Myocytes
In a direct comparative study using whole-cell patch-clamp on isolated rabbit ventricular myocytes, 5-hydroxypropafenone exhibited significantly lower potency in inhibiting the rapidly activating delayed rectifier potassium current (IKr), a key repolarizing current and a common target for proarrhythmic effects. The IC50 for IKr inhibition by 5-hydroxypropafenone was 1.88 ± 0.21 μM, compared to 0.80 ± 0.14 μM for the parent compound, propafenone [1].
| Evidence Dimension | Inhibition of IKr current (potassium channel) |
|---|---|
| Target Compound Data | IC50 = 1.88 ± 0.21 μM |
| Comparator Or Baseline | Propafenone (parent compound): IC50 = 0.80 ± 0.14 μM |
| Quantified Difference | 5-Hydroxypropafenone is approximately 3.1-fold less potent (calculated as (1.88/0.80) = 2.35x; actual difference in IC50: 1.08 μM) than propafenone. |
| Conditions | Whole-cell patch-clamp on isolated rabbit ventricular myocytes, measuring reduction of peak tail current amplitude following repolarization from +50 mV to -30 mV. |
Why This Matters
This lower potency for IKr blockade suggests a potentially reduced risk of drug-induced QT prolongation and torsades de pointes compared to propafenone, making it a differentiated tool for studies separating antiarrhythmic efficacy from proarrhythmic liability.
- [1] Cahill, S. A., & Gross, G. J. (2004). 'Propafenone and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes.' Journal of Pharmacology and Experimental Therapeutics, 308(1), 59-65. View Source
